(E)-4-(dimethylamino)but-2-enoyl chloride (E)-4-(dimethylamino)but-2-enoyl chloride
Brand Name: Vulcanchem
CAS No.: 1056149-69-9
VCID: VC8172130
InChI: InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3/b4-3+
SMILES: CN(C)CC=CC(=O)Cl
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6 g/mol

(E)-4-(dimethylamino)but-2-enoyl chloride

CAS No.: 1056149-69-9

Cat. No.: VC8172130

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(dimethylamino)but-2-enoyl chloride - 1056149-69-9

Specification

CAS No. 1056149-69-9
Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
IUPAC Name (E)-4-(dimethylamino)but-2-enoyl chloride
Standard InChI InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3/b4-3+
Standard InChI Key BOTUQNGRMXZOTH-ONEGZZNKSA-N
Isomeric SMILES CN(C)C/C=C/C(=O)Cl
SMILES CN(C)CC=CC(=O)Cl
Canonical SMILES CN(C)CC=CC(=O)Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

PropertyFree Acid ChlorideHydrochloride Salt
CAS Registry No.Not Assigned1055943-40-2 / 501332-27-0
Molecular FormulaC₆H₁₀ClNOC₆H₁₁Cl₂NO
Molecular Weight (g/mol)147.60184.06
SMILESCN(C)CC=CC(=O)ClCN(C)CC=CC(=O)Cl.Cl

Sources:

Spectroscopic and Physical Characteristics

Experimental data on physical properties (e.g., melting point, solubility) remain sparse. Theoretical predictions using tools like PubChem’s XLogP3 suggest moderate lipophilicity (LogP ≈ 1.67), indicating potential membrane permeability in biological systems . The conjugated enoyl chloride system exhibits strong UV-Vis absorption near 220–250 nm due to π→π* transitions.

Synthesis and Manufacturing

Conventional Synthetic Route

The primary synthesis involves 4-(dimethylamino)but-2-enoic acid reacting with thionyl chloride (SOCl₂) under anhydrous conditions:

4-(Dimethylamino)but-2-enoic acid+SOCl2reflux(E)-4-(Dimethylamino)but-2-enoyl chloride+SO2+HCl\text{4-(Dimethylamino)but-2-enoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{(E)-4-(Dimethylamino)but-2-enoyl chloride} + \text{SO}_2 + \text{HCl}

Key parameters:

  • Temperature: 60–80°C

  • Solvent: Dichloromethane or toluene

  • Yield: ~70–85% (estimated)

The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a dehydrating agent.

Alternative Methods

Reactivity and Functionalization

Acyl Chloride Reactivity

The compound’s reactivity stems from its electrophilic carbonyl carbon, enabling:

  • Nucleophilic acyl substitutions with amines, alcohols, or thiols to form amides, esters, or thioesters.

  • Conjugate additions via Michael acceptors, exploiting the α,β-unsaturated system.

Stabilization Challenges

The enoyl chloride’s susceptibility to hydrolysis necessitates stringent anhydrous handling. Hydrolysis yields 4-(dimethylamino)but-2-enoic acid, limiting its shelf life.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antipsychotic agents: Functionalized amides targeting dopamine receptors.

  • Antineoplastic drugs: Michael adducts with cysteine residues in oncogenic proteins.

Polymer Chemistry

Incorporation into vinyl polymers enhances thermal stability due to the rigid conjugated backbone.

SupplierPurityPackagingPrice (USD/g)
Hotechem Shanghai Co., Ltd.95%1 g120
Tongling HengYou Biotechnology98%5 g450

Source:

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